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molecular formula C15H15FN4O3 B8759641 7-(3-Aminopyrrolidin-1-yl)-6-fluoro-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 84424-09-9

7-(3-Aminopyrrolidin-1-yl)-6-fluoro-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No. B8759641
M. Wt: 318.30 g/mol
InChI Key: WYLIRDAEYNYJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04382937

Procedure details

An equimolar mixture of the compound 1 and L-aspartic acid was treated in water in a similar manner to give L-aspartate (as a mono-hydrate) of the compound 1, m.p. 235°-240° C. with decomposition.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:6][CH2:5][N:4]([C:7]2[N:16]=[C:15]3[C:10]([C:11](=[O:22])[C:12]([C:19]([OH:21])=[O:20])=[CH:13][N:14]3[CH:17]=[CH2:18])=[CH:9][C:8]=2[F:23])[CH2:3]1.[NH2:24][C@H:25]([C:30]([OH:32])=[O:31])[CH2:26][C:27]([OH:29])=[O:28]>O>[NH2:24][C@H:25]([C:30]([O-:32])=[O:31])[CH2:26][C:27]([O-:29])=[O:28].[NH2:1][CH:2]1[CH2:6][CH2:5][N:4]([C:7]2[N:16]=[C:15]3[C:10]([C:11](=[O:22])[C:12]([C:19]([OH:21])=[O:20])=[CH:13][N:14]3[CH:17]=[CH2:18])=[CH:9][C:8]=2[F:23])[CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CN(CC1)C1=C(C=C2C(C(=CN(C2=N1)C=C)C(=O)O)=O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N[C@@H](CC(=O)[O-])C(=O)[O-]
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1CN(CC1)C1=C(C=C2C(C(=CN(C2=N1)C=C)C(=O)O)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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